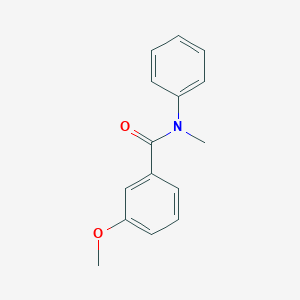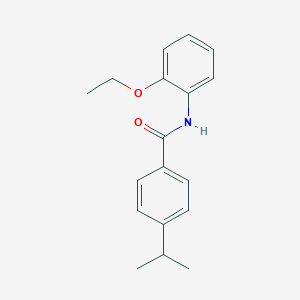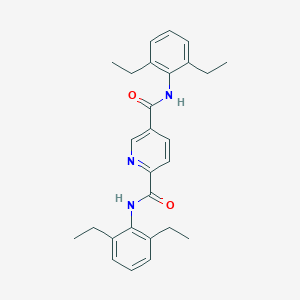
3-methoxy-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-methyl-N-phenylbenzamide, also known as MMBA, is a chemical compound that belongs to the benzamide class of compounds. It is a white crystalline powder that is commonly used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-methoxy-N-methyl-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. Additionally, it has been found to reduce pain and fever in these models. This compound has also been shown to exhibit anti-tumor effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-N-methyl-N-phenylbenzamide in lab experiments is its potential therapeutic properties. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 3-methoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential as a treatment for neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, this compound may have potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 3-methoxy-N-methyl-N-phenylbenzamide involves the reaction of 3-methoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-methoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, this compound has been found to have potential as a treatment for neuropathic pain and as an anti-cancer agent.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
3-methoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-3-5-9-13)15(17)12-7-6-10-14(11-12)18-2/h3-11H,1-2H3 |
Clave InChI |
WEWQWPBVOOSUPN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



